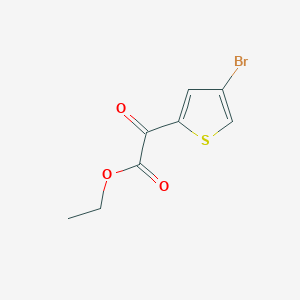![molecular formula C24H26FN3O2 B2992062 3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile CAS No. 1705063-01-9](/img/structure/B2992062.png)
3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-(2-Fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzonitrile” is a chemical compound with the molecular weight of 231.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Transformation and Hydroxylation Mechanisms
Research has explored the transformation mechanisms of phenolic compounds, such as fluorophenols, into benzoate derivatives through anaerobic processes. For instance, the anaerobic transformation of phenol to benzoate via para-carboxylation utilized isomeric fluorophenols to elucidate the mechanism, indicating the introduction of a carboxyl group para to the phenolic hydroxyl group Genthner, Townsend, & Chapman, 1989. This study provides insight into the biochemical pathways that can alter the structure and functionality of aromatic compounds, including those related to "3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile".
Photocatalytic Applications
The role of fluorinated compounds in photocatalytic applications has been studied, demonstrating how such structures can be involved in the generation of reactive intermediates under light irradiation. For example, the photocatalytic generation of highly electrophilic intermediates using fluorophosgene, derived from a related fluorinated compound, highlights the potential of these structures in synthetic chemistry and materials science Petzold et al., 2018.
Fluorescent Sensing and Probing
Fluorinated aromatic compounds have been employed in the development of fluorescent probes due to their unique electronic properties. Research into tetrapyrazinoporphyrazine substituted with fluorinated groups has shown its application as a turn-on fluorescent sensor for fluoride anions, demonstrating the utility of such compounds in chemical sensing technologies Hill et al., 2012.
Environmental and Biological Implications
The environmental transformation and degradation of fluorinated aromatic compounds have been studied to understand their behavior and impact. The carboxylation and dehydroxylation of phenolic compounds by methanogenic consortia, including transformations of fluorophenols, provide insights into the biodegradation pathways of these compounds in natural environments Bisaillon et al., 1993.
Propiedades
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c25-22-6-1-2-7-23(22)30-21-10-14-27(15-11-21)20-8-12-28(13-9-20)24(29)19-5-3-4-18(16-19)17-26/h1-7,16,20-21H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVNCZTNJAECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)




![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)